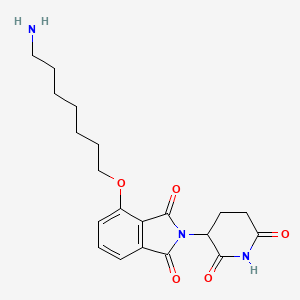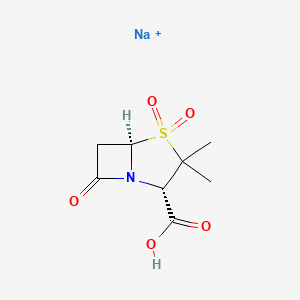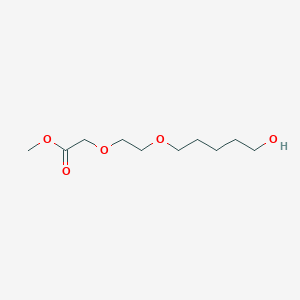![molecular formula C31H48O5 B11933941 propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B11933941.png)
propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihidroxi-2-metilidenciclohexilideno]etilidén]-7a-metil-2,3,3a,5,6,7-hexahidro-1H-inden-1-il]-3-hidroxi-2,2-dimetilhept-4-enoato de propano-2-ilo es un compuesto orgánico complejo con una estructura única. Este compuesto se caracteriza por múltiples centros quirales y una combinación de unidades ciclohexilideno, indenil y heptenoato. Es de gran interés en los campos de la química orgánica y la química medicinal debido a sus potenciales actividades biológicas y sus complejas rutas sintéticas.
Métodos De Preparación
La síntesis de (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihidroxi-2-metilidenciclohexilideno]etilidén]-7a-metil-2,3,3a,5,6,7-hexahidro-1H-inden-1-il]-3-hidroxi-2,2-dimetilhept-4-enoato de propano-2-ilo implica múltiples pasos, incluida la formación de los intermedios ciclohexilideno e indenil. La ruta sintética generalmente comienza con la preparación del intermedio ciclohexilideno a través de una serie de condensaciones aldólicas y ciclaciones. Luego, el intermedio indenil se sintetiza a través de una reacción de Diels-Alder seguida de hidrogenación. El paso final implica la esterificación de la unidad heptenoato con propano-2-ol en condiciones ácidas para producir el compuesto objetivo.
Análisis De Reacciones Químicas
(E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihidroxi-2-metilidenciclohexilideno]etilidén]-7a-metil-2,3,3a,5,6,7-hexahidro-1H-inden-1-il]-3-hidroxi-2,2-dimetilhept-4-enoato de propano-2-ilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar a cetonas o ácidos carboxílicos utilizando reactivos como permanganato de potasio u óxido de cromo (VI).
Reducción: Los dobles enlaces se pueden reducir a enlaces simples utilizando hidrogenación con paladio sobre carbono como catalizador.
Sustitución: Los grupos hidroxilo se pueden sustituir con halógenos utilizando reactivos como cloruro de tionilo o tribromuro de fósforo.
Esterificación: La unidad de ácido carboxílico puede sufrir esterificación con alcoholes en presencia de catalizadores ácidos para formar varios ésteres.
Aplicaciones Científicas De Investigación
(E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihidroxi-2-metilidenciclohexilideno]etilidén]-7a-metil-2,3,3a,5,6,7-hexahidro-1H-inden-1-il]-3-hidroxi-2,2-dimetilhept-4-enoato de propano-2-ilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar rutas sintéticas complejas y mecanismos de reacción.
Biología: Se investiga la actividad biológica del compuesto para posibles aplicaciones terapéuticas, incluidas propiedades antiinflamatorias y anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos debido a su estructura única y actividades biológicas.
Mecanismo De Acción
El mecanismo de acción de (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihidroxi-2-metilidenciclohexilideno]etilidén]-7a-metil-2,3,3a,5,6,7-hexahidro-1H-inden-1-il]-3-hidroxi-2,2-dimetilhept-4-enoato de propano-2-ilo implica su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo y los dobles enlaces del compuesto le permiten interactuar con enzimas y receptores, modulando su actividad. Los objetivos moleculares y las vías exactas dependen del contexto biológico específico y son objeto de investigación en curso.
Comparación Con Compuestos Similares
(E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihidroxi-2-metilidenciclohexilideno]etilidén]-7a-metil-2,3,3a,5,6,7-hexahidro-1H-inden-1-il]-3-hidroxi-2,2-dimetilhept-4-enoato de propano-2-ilo se puede comparar con compuestos similares como:
Propanoato de propano-2-ilo: Un éster más simple con reacciones de esterificación similares pero que carece de la estructura compleja y la actividad biológica.
Diterpenos: Compuestos con unidades ciclohexilideno e indenil similares, a menudo estudiados por sus actividades biológicas y desafíos sintéticos.
Derivados de ciclohexilideno: Compuestos con estructuras de ciclohexilideno similares, utilizados como intermedios en la síntesis orgánica.
La singularidad de este compuesto reside en su estructura compleja, múltiples centros quirales y potenciales actividades biológicas, lo que lo convierte en un valioso objeto de investigación científica y aplicaciones industriales.
Propiedades
Fórmula molecular |
C31H48O5 |
|---|---|
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate |
InChI |
InChI=1S/C31H48O5/c1-19(2)36-29(35)30(5,6)28(34)15-10-20(3)25-13-14-26-22(9-8-16-31(25,26)7)11-12-23-17-24(32)18-27(33)21(23)4/h10-12,15,19-20,24-28,32-34H,4,8-9,13-14,16-18H2,1-3,5-7H3/b15-10+,22-11?,23-12?/t20-,24-,25-,26+,27+,28-,31-/m1/s1 |
Clave InChI |
AUMBXYDXKLLKEK-NXWMVJMWSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@H](C(C)(C)C(=O)OC(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3=C)O)O)C |
SMILES canónico |
CC(C)OC(=O)C(C)(C)C(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)





![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)



![propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11933931.png)
![(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate](/img/structure/B11933934.png)
